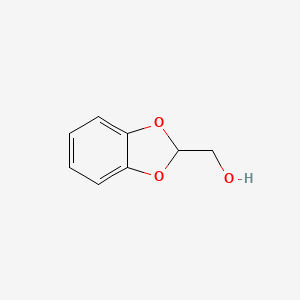

1,3-Benzodioxole-2-methanol

Description

Contextual Significance within the Benzodioxole Chemical Landscape

The compound 1,3-Benzodioxole-2-methanol belongs to the benzodioxole family, a significant class of heterocyclic compounds in organic chemistry. ontosight.ai The foundational structure, 1,3-benzodioxole (B145889), consists of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring. nih.govchemicalbook.comwikipedia.org This core structure, also known as methylenedioxybenzene, is a colorless liquid and serves as a crucial intermediate in the synthesis of a wide array of chemical products. wikipedia.orgvaluates.com

Benzodioxole derivatives are notable for their presence in numerous bioactive natural products and their extensive applications as precursors in the pharmaceutical, agrochemical, and fragrance industries. chemicalbook.comvaluates.comworldresearchersassociations.com The methylenedioxyphenyl group is a key structural feature found in many pesticides and pharmaceuticals. wikipedia.org Research has demonstrated that compounds within the benzodioxole family possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. worldresearchersassociations.comontosight.airesearchgate.net The versatility of the benzodioxole scaffold allows for the creation of diverse derivatives, making it a subject of continuous interest in chemical synthesis and medicinal chemistry. chemicalbook.com The market for 1,3-benzodioxole is projected to grow, underscoring its industrial importance as an intermediate. valuates.com

Table 1: Physicochemical Properties of 1,3-Benzodioxole

| Property | Value |

| IUPAC Name | 1,3-benzodioxole |

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.123 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 172–173 °C wikipedia.org |

| CAS Number | 274-09-9 wikipedia.org |

Evolution of Research Trajectories for Alkylated Benzodioxole Derivatives

The study of benzodioxole derivatives has evolved from the parent compound to more complex, functionalized analogues. Early interest was spurred by the discovery of the synergistic action of methylenedioxyphenyl compounds with insecticides. chemicalbook.com This led to broader investigations into how the core structure interacts with biological systems, particularly its ability to inhibit certain enzymes.

Contemporary research has shifted towards the synthesis and evaluation of specifically substituted derivatives to achieve targeted functions. The introduction of alkyl groups and other functionalities onto the benzodioxole ring system is a key strategy to modify the molecule's physicochemical properties, such as lipophilicity and reactivity. ontosight.ai This allows for the fine-tuning of biological activity and the exploration of new therapeutic applications. ontosight.ai

Synthetic methodologies have also advanced, with modern research employing sophisticated techniques like the Suzuki-Miyaura coupling reaction to create novel benzodioxole derivatives with high yields. worldresearchersassociations.comresearchgate.net For instance, research has focused on preparing new heterocyclic derivatives by using functionalized starting materials like (6-bromobenzo[d] ontosight.aivaluates.comdioxol-5-yl)methanol to build more complex molecular architectures. worldresearchersassociations.comresearchgate.net These advanced synthetic routes enable the combination of the benzodioxole moiety with other pharmacologically important structures, such as triazole rings, to explore new chemical space and potential bioactivities. worldresearchersassociations.com The overarching trend is a move towards rational design and synthesis of complex benzodioxole derivatives for specific applications in materials science and medicinal chemistry. ontosight.ai

Articulation of Research Objectives and Scope for this compound Studies

The primary research objective for studying this compound is its utility as a versatile chemical intermediate. Its structure, featuring a reactive primary alcohol group attached to the benzodioxole core, makes it a valuable building block for more complex molecules. molinstincts.com

Key Research Objectives:

Synthetic Intermediate: A major focus is on using this compound as a precursor in multi-step syntheses. For example, it can be a starting material for producing compounds like 1,3-benzodioxole-2-acetic acid derivatives, which are of interest for their potential biological activities. ontosight.ai The alcohol functional group allows for straightforward conversion into other groups, such as esters or ethers, providing a gateway to a wide range of derivatives.

Derivatization and Functionalization: Research involves the chemical transformation of the methanol (B129727) group. Reduction of the corresponding ester, methyl 1,3-benzodioxole-2-carboxylate, yields this compound. Conversely, the methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. These reactions are fundamental in creating libraries of related compounds for further investigation.

Exploration of Novel Structures: The compound serves as a scaffold for creating novel chemical entities. By reacting this compound or its derivatives with other molecules, researchers aim to synthesize new compounds with unique structural features and to study their chemical reactivity and molecular interactions. ontosight.aiworldresearchersassociations.com

The scope of these studies is generally confined to synthetic organic chemistry and the initial exploration of the properties of the resulting derivatives. The research investigates reaction pathways, optimizes synthetic yields, and characterizes new molecules using analytical techniques like NMR and mass spectrometry. ontosight.ainih.gov The ultimate goal is to leverage the unique structure of this compound to access new chemical compounds with potential utility in pharmaceuticals and materials science. ontosight.ai

Table 2: Properties of this compound

| Property | Details |

| Molecular Formula | C₈H₈O₃ molinstincts.com |

| IUPAC Name | (1,3-Benzodioxol-2-yl)methanol |

| SMILES | OCC2Oc1ccccc1O2 molinstincts.com |

| Structural Features | Contains a hydroxyl group, a primary alcohol, and two aromatic ether linkages. molinstincts.com |

| Key Reactions | Can be synthesized via reduction of methyl 1,3-benzodioxole-2-carboxylate; can be used to synthesize other derivatives via reactions of the alcohol group. ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

22946-12-9 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

1,3-benzodioxol-2-ylmethanol |

InChI |

InChI=1S/C8H8O3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 |

InChI Key |

NVFNURDSPUTUOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzodioxole 2 Methanol and Its Precursors

Established Conventional Synthesis Protocols

Conventional methods for synthesizing 1,3-Benzodioxole-2-methanol typically rely on a two-stage approach: first, the construction of a precursor molecule, specifically 1,3-Benzodioxole-2-carboxylic acid or its ester, followed by a chemical reduction to yield the target alcohol.

Multi-Step Synthesis from Catechol and Methylenedioxy Precursors

The foundational step in this pathway is the creation of the 1,3-benzodioxole (B145889) ring system. The most common starting material for this is catechol (1,2-dihydroxybenzene). The key transformation involves the reaction of catechol with a suitable one-carbon (C1) electrophile to form the methylene (B1212753) bridge of the dioxole ring.

A primary route to the necessary precursor, 1,3-Benzodioxole-2-carboxylic acid, involves the condensation of catechol with glyoxylic acid. This reaction is analogous to the well-documented condensation of catechol derivatives (like guaiacol) with glyoxylic acid, which proceeds under alkaline conditions to form mandelic acid derivatives. google.comnih.govnih.govresearchgate.net In this case, the two hydroxyl groups of catechol react with the aldehyde functional group of glyoxylic acid to form the heterocyclic ring, directly incorporating the carboxylic acid moiety at the 2-position.

The general steps are:

Condensation: Catechol is reacted with glyoxylic acid, often in an aqueous alkaline medium. The base facilitates the reaction to form the sodium or potassium salt of 1,3-Benzodioxole-2-carboxylic acid.

Acidification: The resulting salt is neutralized with a mineral acid to precipitate the 1,3-Benzodioxole-2-carboxylic acid.

Esterification (Optional but common): The carboxylic acid is often converted to its methyl or ethyl ester, for example, methyl 1,3-benzodioxole-2-carboxylate. This is typically done to improve solubility in organic solvents for the subsequent reduction step and to avoid complications with the acidic proton of the carboxylic acid during reduction.

Reduction: The carboxylic acid or its ester is then reduced to yield this compound.

Table 1: Conventional Synthesis Pathway Overview

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Catechol, Glyoxylic Acid | Condensation / Cyclization | 1,3-Benzodioxole-2-carboxylic acid |

Reduction Pathways from Carboxylic Acid Derivatives (e.g., esters)

The reduction of 1,3-Benzodioxole-2-carboxylic acid or its corresponding esters is the final and critical step in forming this compound. Due to the stability of carboxylic acid derivatives, this transformation requires a potent reducing agent.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.com Unlike milder reducing agents such as sodium borohydride, which is not reactive enough to reduce carboxylic acids or esters, LiAlH₄ readily reduces these functional groups to primary alcohols. chemicalbook.comyoutube.com

The reaction is typically performed under the following conditions:

Solvent: Anhydrous (dry) non-protic solvents, most commonly diethyl ether or tetrahydrofuran (B95107) (THF), are essential, as LiAlH₄ reacts violently with water and other protic solvents. adichemistry.com

Procedure: The carboxylic acid ester, dissolved in the anhydrous solvent, is added slowly to a suspension of LiAlH₄. The reaction is typically exothermic.

Workup: After the reduction is complete, the reaction is carefully quenched, followed by an acidic workup (e.g., with dilute sulfuric acid) to neutralize the reaction mixture and protonate the resulting aluminum alkoxide complex to liberate the final alcohol product, this compound. masterorganicchemistry.comchemicalbook.com

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These advanced strategies are applicable to the synthesis of this compound, primarily by optimizing the formation of its carboxylic acid precursor.

Catalytic Approaches (e.g., acid catalysis, metal catalysis)

Acid Catalysis in Precursor Synthesis: The initial condensation of catechol with a carbonyl compound can be significantly enhanced using acid catalysts. While traditionally performed under basic conditions, solid acid catalysts offer advantages in terms of ease of separation, reusability, and potentially milder reaction conditions. A patent describes the use of a carbon-based solid acid for the reaction of catechol with various aldehydes and ketones, achieving high conversion and selectivity. google.com Such catalysts could be applied to the reaction with glyoxylic acid, streamlining the synthesis of the 1,3-Benzodioxole-2-carboxylic acid precursor.

Metal Catalysis in Reduction Pathways: As an alternative to stoichiometric reducing agents like LiAlH₄, catalytic hydrogenation represents a greener approach for the reduction of carboxylic esters. This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Various heterogeneous and homogeneous catalysts have been developed for ester hydrogenation, including systems based on ruthenium (Ru), rhenium (Re), and other transition metals. rsc.orgresearchgate.netrsc.orgtue.nl These catalytic methods avoid the generation of large amounts of inorganic waste associated with hydride reagents. Bimetallic catalysts, in particular, have shown high activity and selectivity for converting esters to alcohols under milder conditions. rsc.org

Table 2: Comparison of Reduction Methods

| Method | Reagent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, effective for both acids and esters. masterorganicchemistry.com | Requires strict anhydrous conditions, violent reaction with water, produces significant waste. adichemistry.com |

| Advanced | H₂ / Metal Catalyst (e.g., Ru, Re) | Atom economical (water is the only byproduct), catalyst can be recycled, safer. rsc.org | May require higher pressures and temperatures, catalyst can be expensive. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. fao.org

Several studies have demonstrated the successful use of microwaves for the synthesis of 1,3-benzodioxole derivatives through the condensation of catechol with various carbonyl compounds. tandfonline.comtandfonline.comresearchgate.net In one notable approach, the reaction between catechol and benzoic acid derivatives is conducted in the presence of polyphosphoric acid under microwave irradiation. The reaction completes in 30-120 seconds with yields ranging from 60-85%. tandfonline.com This methodology is directly applicable to the synthesis of the 1,3-Benzodioxole-2-carboxylic acid precursor using glyoxylic acid, offering a significant improvement in efficiency over conventional heating methods.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced strategies for synthesizing this compound and its precursors align with these principles.

Solvent-Free or Reduced-Solvent Reactions: The microwave-assisted synthesis using polyphosphoric acid is a prime example, where the acid acts as both a catalyst and the reaction medium, eliminating the need for additional toxic organic solvents like benzene (B151609) or toluene. tandfonline.comtandfonline.com The use of recyclable solid acid catalysts also contributes to waste reduction. google.com

Use of Methanol (B129727) as a C1 Source: While the most direct route to the target molecule involves glyoxylic acid, other green approaches focus on alternative C1 sources. The synthesis of the parent 1,3-benzodioxole ring has been achieved through the acid-catalyzed condensation of catechol with methanol, where methanol serves as a sustainable methylene source. chemicalbook.com Although this does not directly yield the 2-substituted product, it showcases a green pathway to the core benzodioxole structure. The broader field of green chemistry continues to explore the use of methanol as a renewable C1 building block in various catalytic transformations for heterocycle synthesis.

By integrating catalytic methods, microwave technology, and choosing environmentally benign reagents, the synthesis of this compound can be made more sustainable and efficient.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthesizing the 1,3-benzodioxole core structure vary significantly depending on the chosen methodology, precursors, and reaction conditions. A comparative analysis of several prominent methods reveals trade-offs between yield, reaction time, cost, and environmental impact.

The classical approach using catechol and methylene chloride with a base like sodium hydroxide (B78521) in DMSO offers high yields, reportedly over 85%. guidechem.com This method is effective but requires careful temperature control to prevent solvent degradation. guidechem.com Alternative methods using phase transfer catalysts can also be effective but often involve higher costs and create environmental pollution due to difficulties in catalyst recovery. guidechem.com

Syntheses involving the condensation of catechol with aldehydes or ketones catalyzed by solid acids present a more environmentally friendly and efficient alternative. A process using a carbon-based solid acid catalyst reports conversion rates above 80% and selectivity greater than 95%. google.com Similarly, the use of HY zeolite as a catalyst under optimized conditions (catechol to aldehyde molar ratio of 1:1.4, 5-hour reaction time) resulted in conversions over 50% with selectivity exceeding 97%. researchgate.net These methods benefit from the ease of separation of the solid catalyst from the reaction mixture.

Below is a comparative table of different synthetic methodologies for the 1,3-benzodioxole precursor.

| Precursors | Catalyst/Reagents | Solvent | Key Conditions | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Catechol, Methylene Chloride | Sodium Hydroxide | DMSO | Reflux at <120°C | >85% Yield | Not Specified | guidechem.com |

| Catechol, Aldehyde/Ketone | Carbon-Based Solid Acid | Cyclohexane | Azeotropic water removal | >80% Conversion | >95% | google.com |

| Catechol, Aldehyde/Ketone | HY Zeolite | Not Specified | 5 hours reaction time | >50% Conversion | >97% | researchgate.net |

| Catechol, Methanol | Strong Acid (e.g., HCl) | Not Specified | Careful control of T and pH | High Yield | High Purity | chemicalbook.com |

Methodologies for Purification and Isolation of Synthetic Intermediates and Products

The purification and isolation of this compound and its precursors are critical steps to ensure the final product's purity. A variety of standard and advanced laboratory techniques are employed, tailored to the specific physical and chemical properties of the intermediates and the final compound.

Liquid-Liquid Extraction: This is a common initial step following the reaction work-up. After quenching the reaction, the product is often extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. bbgate.comprepchem.com The organic layers are then combined, washed with water or brine to remove residual water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. bbgate.comnih.gov

Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying benzodioxole derivatives. nih.govnajah.edu The crude product is loaded onto a silica gel column and eluted with a specific solvent system. The choice of eluent is crucial for effective separation; common systems include mixtures of n-hexane and ethyl acetate in various ratios (e.g., 1:1, 4:1, 50:50). nih.gov The fractions containing the pure product are collected, and the solvent is removed, typically under reduced pressure using a rotary evaporator. bbgate.com

Distillation: For volatile and thermally stable compounds like the 1,3-benzodioxole precursor, distillation is an effective purification method. google.com In some synthetic procedures, after the initial reaction, water is added to dissolve inorganic salts, and the organic product phase is separated and then purified by distillation. google.com Fractional distillation can be used to separate the product from unreacted starting materials or solvents.

Crystallization: This technique is highly effective for purifying solid products. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and then the solution is slowly cooled, allowing the desired compound to crystallize while impurities remain in the solution. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. google.com For example, a benzodioxole dihydrochloride (B599025) derivative was successfully purified by recrystallization from ethanol (B145695). prepchem.com

Filtration and Washing: In cases where the product precipitates out of the reaction mixture or a crystallization step, it is isolated by filtration. The solid is then washed with an appropriate solvent to remove any adsorbed impurities. google.com For instance, a product was isolated by filtration and washed with a mixture of ethanol and water. google.com

Specialized Separation: Some processes utilize specific equipment for separation. An oil-water separator, for example, can be used to efficiently separate the product from the aqueous phase and residual solvents like methylene chloride, which is a safer and more environmentally friendly alternative to steam distillation. guidechem.com

Reactivity and Mechanistic Investigations of 1,3 Benzodioxole 2 Methanol

Chemical Transformations Involving the Hydroxyl (-OH) Moiety

The hydroxyl group attached to the methylene (B1212753) bridge at the 2-position of the benzodioxole ring behaves as a primary benzylic alcohol. Its reactivity is influenced by the adjacent aromatic system, which can stabilize reaction intermediates.

The primary hydroxyl group of 1,3-Benzodioxole-2-methanol readily undergoes esterification and etherification, two fundamental transformations for alcohols.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. Acid-catalyzed esterification, known as Fischer esterification, is a common method. researchgate.net Additionally, direct oxidative esterification can be achieved under metal-free conditions using oxygen as the oxidant, catalyzed by a basic ionic liquid. nih.gov This method allows for both self-esterification and cross-esterification with other alcohols. nih.gov Another approach involves catalysis by tetrabutylammonium (B224687) iodide (TBAI) to achieve direct esterification via C(sp3)–H bond functionalization under mild conditions. rsc.org

| Reaction Type | Catalyst/Reagent | Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Direct Esterification | Porous phenolsulphonic acid–formaldehyde resin (PAFR) | Acetic acid, 50-85 °C, solvent-free | Up to 96% | researchgate.net |

| Oxidative Self-Esterification | 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc) | O₂, mild conditions | 83-92% | nih.gov |

| Oxidative Cross-Esterification | Single-atomic cobalt compound | Methanol (B129727), H₂O₂, 70°C | Good to excellent | researchgate.net |

| Direct Esterification | Tetrabutylammonium iodide (TBAI) | Mild, clean conditions | Good to excellent | rsc.org |

Etherification: The synthesis of ethers from this compound can be accomplished through several pathways. Symmetrical ethers can be formed via dehydrative homocoupling catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a green solvent like propylene (B89431) carbonate. acs.orgnih.gov The synthesis of unsymmetrical ethers can be achieved by reacting the alcohol with a different alcohol in the presence of an iron(II) chloride catalyst and a pyridine (B92270) bis-thiazoline ligand. acs.org Zeolites have also been employed as catalysts for the etherification of benzylic alcohols. google.com A chemoselective method for converting benzylic alcohols to their methyl or ethyl ethers uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in the corresponding alcohol solvent, which leaves aliphatic or phenolic hydroxyl groups intact. organic-chemistry.orgresearchgate.net

| Reaction Type | Catalyst/Reagent | Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Symmetrical Etherification | FeCl₃·6H₂O | Propylene carbonate, 70-120 °C | 53-91% | acs.orgnih.gov |

| Unsymmetrical Etherification | FeCl₂·4H₂O / pyridine bis-thiazoline ligand | - | 52-89% | acs.orgnih.gov |

| Chemoselective Methyl/Ethyl Etherification | 2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO | Methanol or Ethanol (B145695) | Good to excellent | organic-chemistry.orgresearchgate.net |

| Dehydrative Etherification | Zeolite | Reaction with another alcohol | - | google.com |

Oxidation: As a primary benzylic alcohol, the methanol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. patsnap.com

Oxidation to Aldehydes: A highly chemoselective method for the oxidation of primary benzylic alcohols to aldehydes involves using trichloroisocyanuric acid with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This reaction proceeds rapidly at room temperature and avoids overoxidation to the carboxylic acid. organic-chemistry.org Copper(I)/TEMPO catalyst systems also facilitate the aerobic oxidation of primary alcohols to aldehydes efficiently at room temperature using ambient air. semanticscholar.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents or modified conditions can achieve full oxidation to the corresponding carboxylic acid. A one-pot, two-step procedure involves an initial TEMPO/sodium hypochlorite (B82951) (NaOCl) oxidation, followed by the addition of sodium chlorite (B76162) (NaClO₂) to convert the intermediate aldehyde to the carboxylic acid. nih.gov This method is compatible with sensitive functional groups. nih.gov Merging a copper-catalyzed aerobic oxidation with a subsequent Lindgren oxidation (using sodium chlorite) also provides a one-pot conversion of benzylic alcohols to carboxylic acids. rsc.org

| Product | Reagent/Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde | Trichloroisocyanuric acid / TEMPO (cat.) | DCM, Room temperature | Highly chemoselective, no overoxidation. | organic-chemistry.org |

| Aldehyde | (bpy)Cu(I) / TEMPO | Ambient air, Room temperature | Efficient and selective for primary alcohols. | semanticscholar.org |

| Carboxylic Acid | 1. NaOCl / TEMPO 2. NaClO₂ | One-pot, phase-transfer conditions | Compatible with sensitive functional groups. | nih.gov |

| Carboxylic Acid | 1. Cu-catalyst / O₂ 2. NaClO₂ (Lindgren oxidation) | One-pot | Avoids isolation of labile aldehyde intermediate. | rsc.org |

Reduction: The hydroxyl group of this compound is already in its most reduced alcoholic state. Further reduction would involve cleavage of the C-O bond, which is not a typical reduction pathway for this moiety under standard conditions.

The hydroxyl group of a benzylic alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution requires activation. researchgate.net This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion, creating a good leaving group (H₂O). libretexts.orglibretexts.org

The subsequent mechanism depends on the structure of the alcohol. Primary benzylic alcohols generally favor an S_N2 mechanism, involving a backside attack by the nucleophile. patsnap.comyoutube.com Secondary and tertiary benzylic alcohols tend to proceed through a more S_N1-like mechanism due to the increased stability of the resulting benzylic carbocation. libretexts.orglibretexts.org For this compound, an S_N2 pathway is expected with strong nucleophiles.

For instance, the reaction of a related compound, (6-bromobenzo[d] nih.govpatsnap.comdioxol-5-yl)methanol, first involves conversion of the hydroxyl group to a better leaving group (a bromide) using Appel conditions (CBr₄/PPh₃). The resulting bromomethyl derivative then readily undergoes nucleophilic substitution with sodium azide (B81097) (NaN₃). worldresearchersassociations.com

Reactions of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. chemicalbook.com The fused dioxole ring acts as an activating, ortho-para directing group. wikipedia.orgchemistrytalk.org

The methylenedioxy group (-O-CH₂-O-) is an electron-donating group due to the resonance effect of the oxygen atoms, which donate lone-pair electron density to the aromatic ring. chemicalbook.com This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609). wikipedia.org The electron-donating nature of this group directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. In the 1,3-benzodioxole scaffold, this corresponds to positions 4, 5, 6, and 7. For unsubstituted 1,3-benzodioxole, substitution typically occurs at the 5-position (para to one oxygen and ortho to the other). For example, the bromination of 1,3-benzodioxole yields 5-bromo-1,3-benzodioxole. wku.edu The hydroxymethyl group at the 2-position is not directly attached to the aromatic ring and its electronic influence is weak, so the directing effect of the dioxole ring is expected to dominate the regioselectivity of substitution reactions.

The 1,3-benzodioxole ring is generally stable due to its aromatic character. However, under specific and often forceful conditions, ring-opening or rearrangement can occur.

Studies on related 1,3-dioxole (B15492876) and 1,3-dioxan systems have shown that corresponding radicals can undergo rearrangement. cdnsciencepub.com However, attempts to generate 1,3-benzodioxol-2-yl radicals via the cyclization of acetoxyphenyl radicals were not successful, suggesting a higher stability of the aromatic system against such rearrangements. cdnsciencepub.com

Cationic ring-opening polymerization of related heterocyclic compounds like 1,3-benzoxazines is a known process, initiated by acids or Lewis acids that coordinate to a heteroatom and facilitate cleavage of the heterocyclic ring. researchgate.netmdpi.com While not a simple molecular reaction, this suggests that under strongly acidic conditions, protonation of the oxygen atoms in the 1,3-benzodioxole ring could potentially lead to ring-opening, although this would disrupt the favorable aromatic system and likely requires significant energy input.

Functionalization of the Aromatic Nucleus

The aromatic nucleus of the 1,3-benzodioxole system, characterized by a benzene ring fused to a dioxole ring, is electron-rich due to the presence of the two oxygen atoms. chemicalbook.com This increased electron density makes the aromatic ring highly susceptible to electrophilic substitution reactions. chemicalbook.combyjus.com The functionalization of this nucleus is a key strategy for synthesizing a wide array of derivatives. Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com

Nitration: The introduction of a nitro group (–NO₂) onto the benzodioxole ring is a well-established functionalization method. Typically, this is achieved by treating the 1,3-benzodioxole derivative with a nitrating agent, such as nitric acid in a solvent like glacial acetic acid. For instance, the nitration of 1,3-benzodioxole with nitric acid in glacial acetic acid yields 5-nitro-1,3-benzodioxole (B1580859) with a high yield of 90.6%. prepchem.com Similarly, 2-methyl-1,3-benzodioxole (B76885) can be nitrated under similar conditions to produce 2-methyl-5-nitro-1,3-benzodioxole. prepchem.com The electron-donating nature of the methylenedioxy bridge directs the incoming electrophile primarily to the positions para to the oxygen atoms.

Halogenation: The introduction of halogen atoms (e.g., bromine) to the aromatic ring is another important functionalization reaction. Bromination can be achieved through various methods. For example, new derivatives of 1,3-benzodioxole have been synthesized starting from piperonylic acid through a series of reactions that include bromination. researchgate.net The specific conditions and reagents used for halogenation can be tailored to control the degree and position of substitution on the aromatic ring.

The table below summarizes representative functionalization reactions on the 1,3-benzodioxole nucleus.

| Reaction Type | Substrate | Reagents | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 1,3-Benzodioxole | Nitric acid (d=1.4) in glacial acetic acid | 5-Nitro-1,3-benzodioxole | 90.6% | prepchem.com |

| Nitration | 2-Methyl-1,3-benzodioxole | Nitric acid (d=1.4) in glacial acetic acid | 2-Methyl-5-nitro-1,3-benzodioxole | 79.6% | prepchem.com |

| Bromination | Derivatives of Piperonylic Acid | Multistep synthesis including a bromination step | Bromo-derivatives of 1,3-benzodioxole | Not specified | researchgate.net |

Exploration of Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful techniques used to elucidate the detailed mechanisms of chemical reactions. thieme-connect.de Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes to trace its path through a reaction. wikipedia.org This method is invaluable for understanding reaction pathways and the origins of atoms in the final products. thieme-connect.dewikipedia.org

A notable example of isotopic labeling in the study of 1,3-benzodioxoles is the investigation of their cytochrome P-450-catalyzed oxidation, which produces carbon monoxide as a minor product. nih.govsigmaaldrich.com To determine the origin of the carbon atom in the CO product, studies were conducted with 1,3-benzodioxoles labeled with carbon-13 at the methylene carbon ([2-¹³C]methylene). nih.govsigmaaldrich.com These experiments confirmed that the methylenic carbon of the dioxole ring is the source of the carbon atom in the carbon monoxide. nih.gov

Furthermore, kinetic isotope effects were measured using derivatives labeled with deuterium (B1214612) ([2-²H₂]methylene). An isotope effect of 1.7 to 2.0 was observed, indicating that the cleavage of the C-H bond at the methylene position is involved in the rate-determining step of the reaction. nih.govsigmaaldrich.com Incubations were also performed in the presence of labeled oxygen ([¹⁸O]dioxygen) and labeled water ([¹⁸O]water), which showed that the oxygen atom in the resulting carbon monoxide originates from both sources. nih.gov

Based on this data, a mechanism was proposed for the formation of carbon monoxide. sigmaaldrich.com The process involves an initial monooxygenation of the 1,3-benzodioxole to a 2-hydroxy derivative. This intermediate subsequently rearranges to form a 2-hydroxyphenyl formate (B1220265) intermediate, which can then yield either formate or carbon monoxide. nih.govsigmaaldrich.com These mechanistic insights are crucial for understanding the biochemical interactions of 1,3-benzodioxole derivatives. nih.gov

This compound as a Pivotal Intermediate in Complex Organic Synthesis

The 1,3-benzodioxole moiety is a structural component found in numerous natural products and biologically active molecules. chemicalbook.comresearchgate.netnih.gov Consequently, compounds like this compound and its derivatives serve as pivotal intermediates in the synthesis of more complex molecular architectures. chemicalbook.comworldresearchersassociations.com Their versatile structure allows for a variety of chemical transformations, making them valuable building blocks in medicinal chemistry and organic synthesis. chemicalbook.com

One significant application is in the synthesis of novel heterocyclic compounds. For example, (6-bromobenzo[d] chemicalbook.comprepchem.comdioxol-5-yl)methanol has been utilized as a starting material in a multi-step synthesis. worldresearchersassociations.com The synthesis began by converting the methanol group to a bromomethyl group using Appel conditions, followed by nucleophilic substitution with sodium azide to form an azidomethyl derivative. A subsequent Huisgen 1,3-dipolar cycloaddition with phenylacetylene (B144264) afforded a triazole-substituted benzodioxole. This intermediate then underwent a Suzuki-Miyaura coupling reaction with various boronic acids to produce a library of new, complex 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net

The 1,3-benzodioxole framework is also central to the total synthesis of several classes of benzylisoquinoline alkaloids, including aporphines, coptisines, and dibenzopyrrocolines. rsc.org A unified synthetic strategy has been developed that can be adapted to produce various members of these alkaloid families. For instance, the total synthesis of (S)-(+)-ovigerine and related aporphine (B1220529) alkaloids, which feature the benzo[d] chemicalbook.comprepchem.comdioxole structure, has been successfully established. rsc.org These syntheses highlight the importance of the benzodioxole core as a foundational element upon which the complexity of the final natural product is built. The 1,3-benzodioxole structure is often introduced early in the synthetic sequence and is retained throughout the subsequent reaction steps.

The table below illustrates the role of 1,3-benzodioxole methanol derivatives as key intermediates.

| Key Intermediate | Key Reaction(s) | Class of Final Product | Reference |

|---|---|---|---|

| (6-bromobenzo[d] chemicalbook.comprepchem.comdioxol-5-yl)methanol | Appel reaction, Azide substitution, Huisgen cycloaddition, Suzuki-Miyaura coupling | Triazole-substituted 1,3-benzodioxole heterocycles | worldresearchersassociations.com |

| Generic 1,3-benzodioxole precursors | Pd-catalyzed arylation, Bischler–Napieralski reaction, N-arylation | Aporphine, Coptisine, and Dibenzopyrrocoline alkaloids | rsc.org |

Derivatization Strategies and Analogue Synthesis Based on 1,3 Benzodioxole 2 Methanol

Rational Design of Novel 1,3-Benzodioxole-2-methanol Analogues

The rational design of new bioactive molecules is a foundational element of modern drug discovery. This process involves the strategic modification of a known chemical scaffold—in this case, this compound—to enhance desired properties while minimizing undesirable ones. The design of novel analogues is not arbitrary but is guided by established principles, including the combination of known pharmacophores and the application of computational methods to predict molecular interactions.

The 1,3-benzodioxole (B145889) ring is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities. The core strategy in designing analogues is often to conjugate this benzodioxole unit with other heterocyclic systems known for their pharmacological relevance, such as 1,2,3-triazoles. The 1,2,3-triazole ring, for instance, is recognized for its metabolic stability and its capacity to engage in hydrogen bonding and dipole interactions, making it a valuable component in designing molecules with potential antimicrobial, antineoplastic, or anti-inflammatory properties.

By linking the 1,3-benzodioxole scaffold to a triazole ring, researchers aim to create hybrid molecules that may exhibit synergistic or novel biological effects. This approach allows for the exploration of new chemical space and the development of compounds with improved target affinity and selectivity.

Synthesis of Halogenated and Nitrated Derivatives

The introduction of halogen and nitro groups onto the aromatic ring of the 1,3-benzodioxole scaffold is a key strategy for modulating electronic properties, lipophilicity, and metabolic stability. These groups also serve as versatile synthetic handles for further functionalization.

Halogenation: Bromination is a common halogenation reaction performed on the benzodioxole ring system. For instance, the compound (6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methanol is a crucial starting material for further derivatization. worldresearchersassociations.comresearchgate.net This brominated analogue provides a reactive site for cross-coupling reactions, enabling the introduction of a wide range of substituents.

Nitration: Nitration of the 1,3-benzodioxole ring can be achieved using a mixture of nitric acid and glacial acetic acid. The reaction typically yields 5-nitro-1,3-benzodioxole (B1580859), where the nitro group is introduced at the position para to the dioxole bridge. prepchem.com This regioselectivity is dictated by the directing effects of the methylenedioxy group. The resulting nitro-substituted benzodioxole can then be elaborated. For example, the related compound α-Methyl-6-nitropiperonyl Alcohol demonstrates the stable incorporation of a nitro group on the ring alongside a modified alcohol side chain. tcichemicals.com

Table 1: Synthesis of Functionalized 1,3-Benzodioxole Derivatives

| Derivative | Reagents and Conditions | Position of Substitution | Reference |

|---|---|---|---|

| 5-nitro-1,3-benzodioxole | Nitric acid (d=1.4) in glacial acetic acid, 15-25°C | 5 | prepchem.com |

| (6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methanol | N/A (Used as starting material) | 6 | worldresearchersassociations.comresearchgate.net |

Construction of Heterocycle-Fused Benzodioxole Systems (e.g., triazoles via click chemistry)

A powerful strategy for creating complex molecular architectures involves the fusion or linkage of the benzodioxole core with other heterocyclic rings. The copper-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is an exceptionally efficient method for constructing 1,2,3-triazole rings.

A multi-step synthesis starting from (6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methanol has been developed to produce triazole-containing benzodioxole derivatives. worldresearchersassociations.comresearchgate.net The synthetic pathway involves the following key transformations:

Benzylic Bromination: The hydroxyl group of the starting material is converted to a bromide using Appel conditions (CBr₄/PPh₃ in DCM), yielding 5-bromo-6-(bromomethyl)benzo[d] researchgate.netprepchem.comdioxole with high efficiency (91% yield). worldresearchersassociations.com

Azide (B81097) Formation: The newly introduced benzylic bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in methanol (B129727) to produce 5-(azidomethyl)-6-bromobenzo[d] researchgate.netprepchem.comdioxole in very good yield (88%). worldresearchersassociations.com

Click Chemistry: The azide derivative is then reacted with an alkyne, such as phenylacetylene (B144264), in the presence of a copper(I) iodide (CuI) catalyst. This 1,3-dipolar cycloaddition exclusively forms the 1,4-regioisomer of the triazole ring, affording 1-((6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole in 82% yield. worldresearchersassociations.comresearchgate.net

This triazole-linked benzodioxole serves as a versatile platform for further diversification, particularly through palladium-catalyzed cross-coupling reactions. worldresearchersassociations.com

Introduction of Chiral Centers and Stereoselective Synthetic Approaches

The introduction of chirality into molecular structures is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. While this compound is achiral, several stereoselective synthetic strategies can be employed to generate chiral derivatives. These methods focus on creating one or more stereogenic centers in a controlled manner.

Common strategies for introducing chirality include:

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to induce enantioselectivity in a reaction. For example, the asymmetric reduction of a ketone precursor, such as 1,3-benzodioxol-2-one, using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) could produce one enantiomer of the corresponding alcohol preferentially.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This method can be applied to reactions involving the side chain of the benzodioxole derivative.

Enzymatic Reactions: Biocatalysis offers a highly selective means of performing asymmetric transformations. Enzymes such as lipases can be used for the kinetic resolution of a racemic mixture of esters derived from this compound, selectively hydrolyzing one enantiomer and leaving the other enriched.

While specific examples detailing the asymmetric synthesis starting directly from this compound are specialized, these established principles of asymmetric synthesis provide clear pathways for the creation of its chiral analogues. uwindsor.canih.govyork.ac.uk The existence of chiral compounds like α-Methyl-6-nitro-1,3-benzodioxole-5-methanol confirms the accessibility of such stereochemically defined structures within this class. tcichemicals.com

Structure-Reactivity Relationships in Novel Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity is crucial for optimizing synthetic routes and designing new reactions. In the context of 1,3-benzodioxole derivatives, this relationship is clearly demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Starting with the triazole-substituted intermediate, 1-((6-bromobenzo[d] researchgate.netprepchem.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, various aryl and heteroaryl groups can be introduced at the bromine-substituted position. worldresearchersassociations.com The efficiency of this coupling reaction is highly dependent on the electronic nature of the boronic acid coupling partner.

Research has shown that arylboronic acids bearing electron-withdrawing groups tend to deactivate the aromatic ring, leading to lower yields in the Suzuki-Miyaura coupling reaction. worldresearchersassociations.com Conversely, boronic acids with electron-donating groups can enhance the reaction's efficiency. This observation highlights a distinct structure-reactivity relationship where the electronic properties of the substituent directly influence the outcome of the palladium-catalyzed C-C bond formation.

Table 2: Influence of Boronic Acid Substituent on Suzuki-Miyaura Coupling Yield

| Aryl Boronic Acid (Ar-B(OH)₂) Substituent (Ar) | Yield (%) | Electronic Nature | Reference |

|---|---|---|---|

| Isoxazole | 60 | Electron-withdrawing | worldresearchersassociations.comresearchgate.net |

| Quinolone | 81 | Mixed | worldresearchersassociations.comresearchgate.net |

| Naphthalene (B1677914) | 89 | Electron-rich | worldresearchersassociations.comresearchgate.net |

| Pyridine (B92270) | 77 | Electron-deficient | worldresearchersassociations.comresearchgate.net |

This data illustrates that more electron-rich or extended π-systems like naphthalene provide higher yields compared to electron-deficient heterocyclic systems, providing valuable insight for the strategic design of future synthetic targets.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 1,3-Benzodioxole-2-methanol by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show several key signals. The four protons on the aromatic ring would typically appear in the range of δ 6.8-7.0 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to produce a singlet at approximately δ 5.9-6.0 ppm. The methine proton at the C2 position (-CH-) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) group. The methylene protons of the hydroxymethyl group (-CH₂OH) would be visible as a doublet, coupled to the C2 proton. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the aromatic carbons, the methylenedioxy carbon, the C2 carbon, and the methylene carbon of the methanol (B129727) group. The aromatic carbons typically resonate in the δ 108-148 ppm region. The carbon of the methylenedioxy bridge (-O-CH₂-O-) is characteristically found around δ 101 ppm. The C2 carbon, bonded to both an oxygen and the hydroxymethyl group, would appear further downfield, while the -CH₂OH carbon would be expected in the δ 60-70 ppm range.

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 7.0 | 108 - 122 |

| Aromatic C-O | - | 147 - 148 |

| -O-CH₂-O- | 5.9 - 6.0 | ~101 |

| -CH(O)-CH₂OH | (Predicted triplet) | (Predicted ~90-100) |

| -CH₂OH | (Predicted doublet) | ~65 |

| -OH | Variable (broad singlet) | - |

Mass Spectrometry Techniques (e.g., HR-ESI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide an extremely accurate mass measurement of the molecular ion. For this compound (C₈H₈O₃), the calculated exact mass is 152.04734. HRMS can confirm this mass with high precision, thereby verifying the molecular formula.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is fragmented into characteristic smaller ions. The mass spectrum of the parent compound, 1,3-benzodioxole (B145889), shows a prominent molecular ion peak at m/z 122 and a base peak at m/z 121, corresponding to the loss of a hydrogen atom. massbank.eu For this compound, the molecular ion peak [M]⁺ would be observed at m/z 152. Key fragmentation pathways would likely include:

Loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 121.

Loss of formaldehyde (CH₂O) from the hydroxymethyl group, leading to a fragment at m/z 122.

Cleavage of the dioxole ring, which can lead to characteristic fragments of the benzodioxole core structure.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 152 | [C₈H₈O₃]⁺ | Molecular Ion (M⁺) |

| 122 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 121 | [M - •CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 93 | [C₆H₅O]⁺ | Fragment from ring cleavage |

| 65 | [C₅H₅]⁺ | Aromatic fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. core.ac.uk Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. Aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the dioxole ring are expected in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively. orientjchem.org A strong band corresponding to the C-O stretch of the primary alcohol would also be present, typically around 1050 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. For related benzodioxole structures, C-O-C stretching modes are observed around 1224 cm⁻¹ and 1036 cm⁻¹. orientjchem.org The symmetric stretching of the C-H bonds in the methyl group of methanol gives a strong Raman band around 2840 cm⁻¹, which would be shifted in the subject compound but still prominent. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak or not observed | Alcohol |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Aromatic Ring |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | -CH₂- |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Aromatic Ring |

| C-O-C asymmetric stretch | ~1250 | ~1250 | Dioxole Ring |

| C-O-C symmetric stretch | ~1040 | ~1040 | Dioxole Ring |

| C-O stretch (primary alcohol) | ~1050 | ~1050 | Alcohol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing compounds of moderate polarity like this compound. A typical setup would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com Detection is often achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). This method can effectively separate the target compound from non-polar impurities and highly polar starting materials, and the peak area provides a quantitative measure of purity.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by Gas Chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would be suitable. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The retention time is a characteristic identifier, while the integrated peak area is used to determine purity. GC-MS analysis provides both retention time and a mass spectrum for the eluted peak, confirming the identity and purity in a single run.

Theoretical and Computational Investigations of 1,3 Benzodioxole 2 Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic properties that govern the reactivity and interactions of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying 1,3-benzodioxole (B145889) derivatives. researchgate.net DFT calculations are employed to determine key quantum chemical parameters that describe the molecule's reactivity and stability. researchgate.net

Commonly calculated parameters include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO indicates its capacity to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) between these orbitals is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Other important descriptors derived from DFT include the dipole moment, which influences solubility and intermolecular interactions, and hardness, which measures resistance to changes in electron distribution. researchgate.net For studies on related 1,3-benzodioxole compounds, functionals like B3LYP and BLYP have been successfully applied with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.net

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| E-HOMO | -6.5 eV | Electron-donating ability |

| E-LUMO | -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular forces |

| Hardness (η) | 2.5 eV | Resistance to deformation of electron cloud |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. rsc.orgscipost.org They are frequently used to benchmark the performance of more cost-effective methods like DFT. scipost.org

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G or 6-311++G(d,p), are commonly used. researchgate.net The inclusion of polarization functions (e.g., 'd', 'p') and diffuse functions (e.g., '+', '++') is important for accurately describing the electron distribution, especially in molecules containing heteroatoms like oxygen. researchgate.net The selection of an appropriate method and basis set depends on the desired accuracy and the available computational resources.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) in a molecule and their relative energies. lumenlearning.com For 1,3-Benzodioxole-2-methanol, the primary degrees of freedom include the puckering of the five-membered dioxole ring and the rotation around the single bond connecting the hydroxymethyl group to the ring.

Studies on similar 1,3-benzodioxole structures have shown that the five-membered dioxole ring typically adopts a non-planar, envelope conformation, where one atom is out of the plane of the other four. researchgate.net To map the energy landscape, computational chemists systematically vary the key dihedral angles and calculate the potential energy at each point. This process identifies the lowest energy (most stable) conformations and the energy barriers for converting between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent like water or ethanol (B145695). mdpi.com These simulations can reveal information about:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the methanol (B129727) group and solvent molecules. nih.gov

Transport Properties: Calculation of properties like the self-diffusion coefficient. nih.gov

Adsorption Behavior: In studies of related 1,3-benzodioxole derivatives, MD simulations have been used to understand their orientation and interaction when adsorbed on a surface. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data for validation.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net These predicted spectra aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, theoretical methods can predict electronic transitions, which correspond to UV-visible absorption spectra. researchgate.netsemanticscholar.org Time-Dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths. Comparing the calculated absorption maximum (λ-max) with experimental data helps validate the chosen computational approach. researchgate.netsemanticscholar.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental results to confirm the molecular structure.

| Spectroscopic Data | Predicted Value | Experimental Value | Reference Method |

|---|---|---|---|

| Major IR Peak (O-H stretch) | ~3450 cm-1 (scaled) | ~3400 cm-1 | DFT (B3LYP/6-311G) |

| UV-Vis λmax | ~285 nm | ~290 nm | TD-DFT |

| 1H NMR (CH2 protons) | 4.6 ppm | 4.7 ppm | GIAO-DFT |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling potential reaction pathways, researchers can understand how a molecule like this compound might be synthesized or how it might decompose or react with other species.

This involves mapping the potential energy surface of a reaction. Key steps include:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, products, and any intermediates. mdpi.com

Locating Transition States: Identifying the highest-energy point along the lowest-energy reaction path, known as the transition state. This is a first-order saddle point on the potential energy surface. mdpi.com

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. mdpi.compnnl.gov

For example, DFT calculations could be used to model the oxidation of the methanol group to an aldehyde or carboxylic acid, identifying the intermediates and the energy barriers for each step in the proposed mechanism. mdpi.com Such studies provide fundamental insights into the molecule's reactivity that can guide synthetic chemistry and predict potential metabolic pathways.

Applications of 1,3 Benzodioxole 2 Methanol in Non Biological Chemical Science and Technology

Role as a Building Block in Synthetic Organic Chemistry

The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous natural products and serves as an important intermediate in organic synthesis. thieme-connect.dempg.de The presence of the reactive methanol (B129727) group allows for a wide range of chemical transformations, establishing it as a foundational building block for constructing more elaborate molecular architectures. mdpi.com

A notable application is its use as a starting material for the synthesis of novel heterocyclic compounds. Research has demonstrated a multi-step synthetic pathway beginning with a brominated derivative, (6-bromobenzo[d] iarjournals.comresearchgate.netdioxol-5-yl)methanol. mdpi.com This compound is first converted to an azide (B81097), which then participates in a Huisgen 1,3-dipolar cycloaddition, or "click reaction," to form a triazole ring. mdpi.com The resulting triazole-substituted benzodioxole derivative serves as a versatile substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions with various boronic acids. mdpi.com This methodology allows for the introduction of a wide array of aromatic and heterocyclic substituents, yielding a library of new, complex 1,3-benzodioxole derivatives with high efficiency. mdpi.com The yields for these synthetic steps are generally good to excellent, highlighting the robustness of the benzodioxole scaffold as a synthetic platform. mdpi.com

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | (6-bromobenzo[d] iarjournals.comresearchgate.netdioxol-5-yl)methanol | CBr₄, PPh₃, DCM | 5-bromo-6-(bromomethyl)benzo[d] iarjournals.comresearchgate.netdioxole | 91% | mdpi.com |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] iarjournals.comresearchgate.netdioxole | NaN₃, MeOH | 5-(azidomethyl)-6-bromobenzo[d] iarjournals.comresearchgate.netdioxole | 88% | mdpi.com |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] iarjournals.comresearchgate.netdioxole | Phenylacetylene (B144264), CuI | 1-((6-bromobenzo[d] iarjournals.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% | mdpi.com |

| 4 | 1-((6-bromobenzo[d] iarjournals.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Aryl boronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | Various 1,3-benzodioxole-triazole derivatives | 33-89% | mdpi.com |

Potential in Materials Science

The structural characteristics of 1,3-benzodioxole derivatives make them attractive candidates for the development of advanced materials. The rigid, planar aromatic system can impart thermal stability and desirable electronic properties, while functional groups can be tailored for specific applications.

While the direct use of 1,3-benzodioxole-2-methanol as a monomer in polymerization is not extensively documented, its chemical structure presents clear potential. The primary alcohol (-CH₂OH) group is a reactive site for condensation polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The stability of the benzodioxole ring would likely be maintained during these polymerization processes, incorporating its unique electronic and structural properties into the polymer backbone. This could potentially enhance the thermal stability, refractive index, or other physical properties of the resulting polymer.

The 1,3-benzodioxole scaffold has been successfully incorporated into advanced functional materials, particularly those with specific optical properties.

Non-Linear Optical (NLO) Materials: Derivatives of 1,3-benzodioxole have been used to create molecules with significant second- and third-order non-linear optical effects, which are crucial for applications in optical computing, data storage, and optical switching. researchgate.netjournalcsij.com For instance, a chalcone (B49325) derivative incorporating both quinoline (B57606) and 1,3-benzodioxole moieties was synthesized and shown to possess high first and second hyperpolarizability values, indicative of a strong NLO response. researchgate.net The electronic communication between the electron-donating benzodioxole group and other parts of the molecule is key to these properties. researchgate.net

| Property | Symbol | Value | Reference |

|---|---|---|---|

| Dipole Moment | μ | 5.83 Debye | researchgate.net |

| Linear Polarizability | α | 76.9 x 10⁻²⁴ esu | researchgate.net |

| First Hyperpolarizability | β | 2.8 x 10⁻³⁰ esu | researchgate.net |

| Second Hyperpolarizability | γ | 168.1 x 10⁻³⁶ esu | researchgate.net |

Liquid Crystals: Certain 1,3-benzodioxole derivatives have been investigated for their liquid crystalline behavior, which is essential for display technologies. Research has been directed toward the synthesis of α,α-difluoro ethers based on the 1,3-benzodioxole structure for potential use in active-matrix liquid-crystal displays. thieme-connect.de Furthermore, a carbazole (B46965) derivative functionalized with a 1,3-benzodioxole unit was found to form a metastable liquid crystal phase upon supercooling. ub.edu

Corrosion Inhibitors: Theoretical studies using quantum chemical calculations have explored the potential of 1,3-benzodioxole derivatives as corrosion inhibitors for carbon steel. researchgate.net These studies analyze the relationship between the molecular structure of the derivatives and their ability to adsorb onto a metal surface, forming a protective film. researchgate.net

Applications in Catalysis and Ligand Design

While this compound itself is not typically used directly as a ligand, its derivatives, particularly aldehydes and carboxylic acids, are excellent precursors for synthesizing ligands for transition metal complexes. These complexes are of great interest for their potential applications in homogeneous catalysis.

Schiff base ligands derived from the condensation of 1,3-benzodioxole-5-carbaldehyde (piperonal) with various amines have been used to form stable complexes with a range of transition metals, including Cu(II), Zn(II), Ni(II), Co(II), and Cd(II). iarjournals.comjournalcsij.com Spectroscopic analysis confirms that the metal ions coordinate with the ligand through the imine nitrogen atom. journalcsij.com Similarly, 1,3-benzodioxole-5-carboxylic acid can act as a ligand, coordinating with metals like Zn(II) and Cd(II) to form both monomeric complexes and coordination polymers. researchgate.net The resulting metal complexes exhibit defined geometries and electrochemical behaviors that are prerequisites for catalytic activity. iarjournals.com

| Benzodioxole Precursor | Ligand Type | Coordinated Metal Ions | Coordination Site(s) | Reference |

|---|---|---|---|---|

| 5-bromo-1,3-benzodioxole-4-carbaldehyde | Thiosemicarbazone | Co(II), Ni(II) | Azomethine Nitrogen | iarjournals.com |

| 1,3-benzodioxole-5-carbaldehyde | Schiff Base (from Sulfanilamide) | Cu(II), Zn(II), Ni(II), Cd(II) | Imine Nitrogen | journalcsij.com |

| 1,3-benzodioxole-5-carboxylic acid | Carboxylate | Zn(II), Cd(II), Hg(II) | Carboxylate Oxygen | researchgate.net |

Use in Advanced Analytical Probes and Reagents

The inherent spectroscopic properties of the 1,3-benzodioxole ring system make it a valuable component in the design of fluorescent probes and analytical reagents.

Asymmetric 1,3-benzodioxole skeletons have been used to prepare artificial β- and γ-peptide models that exhibit unique and strong fluorescence. iarjournals.com One β-peptide model, stabilized by intramolecular hydrogen bonds, was found to be highly fluorescent, with an emission maximum at 424 nm, allowing for highly sensitive detection. iarjournals.com This property makes such compounds suitable as fluorescent probes for studying molecular interactions or as tags in bio-imaging, though the latter falls outside the scope of this article.

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (Ex. max) | 340 nm | iarjournals.com |

| Emission Maximum (Em. max) | 424 nm | iarjournals.com |

| Detection Sensitivity | < 10⁻¹² M | iarjournals.com |

| Approx. Quantum Yield (vs. quinine (B1679958) sulfate) | 90% | iarjournals.com |

Additionally, it has been suggested that optically pure 1,3-benzodioxole agents could serve as effective reagents for the analytical differentiation of D,L-amino acids, highlighting their potential in stereoselective chemical analysis. thieme-connect.de

Future Directions and Emerging Research Avenues for 1,3 Benzodioxole 2 Methanol

Integration with Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including derivatives of 1,3-benzodioxole (B145889). Microreactor technology, in particular, offers numerous advantages such as superior heat and mass transfer, precise control over reaction parameters, enhanced safety when handling hazardous reagents, and streamlined scalability. kth.sebeilstein-journals.orgmdpi.com

Recent studies have demonstrated the successful application of flow chemistry to reactions involving the 1,3-benzodioxole scaffold. For instance, the Friedel-Crafts acylation of 1,3-benzodioxole has been efficiently performed in a continuous process using a packed bed reactor with a recyclable heterogeneous catalyst. mdpi.com In this system, reagents were continuously pumped through the reactor, achieving high conversion and selectivity in a short period. The setup also allowed for the easy separation and recycling of unreacted starting materials. mdpi.com

Key Advantages of Flow Chemistry for 1,3-Benzodioxole-2-methanol Synthesis:

| Feature | Advantage in Synthesis | Reference |

|---|---|---|

| Enhanced Heat & Mass Transfer | Improved reaction rates and yields, better selectivity, and prevention of side reactions. | chimia.ch |

| Precise Temperature Control | Minimizes decomposition of sensitive functional groups and allows for highly exothermic reactions to be run safely. | mdpi.com |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. | beilstein-journals.org |

| Facilitated Scale-Up | Production can be scaled up by extending operational time or "numbering-up" reactors, avoiding the challenges of batch scale-up. | kth.se |

| Process Automation | Allows for integrated reaction, monitoring, and purification steps, increasing efficiency and reproducibility. | mdpi.com |

Future research will likely focus on developing a fully integrated continuous flow synthesis for this compound, starting from precursors like catechol. Such a process would not only improve efficiency and safety but also align with the principles of green chemistry by minimizing waste and energy consumption. kth.se

Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The development of sustainable catalytic systems is paramount to reducing the environmental impact of chemical synthesis. For 1,3-benzodioxole derivatives, research is moving away from stoichiometric reagents and towards the use of recyclable, heterogeneous catalysts. These catalysts simplify product purification, reduce waste, and are often more cost-effective. mdpi.comgoogle.com

An example is the use of a recyclable heterogeneous acid catalyst for the acylation of 1,3-benzodioxole, which demonstrated excellent stability and selectivity over extended continuous operation. mdpi.com In a similar vein, the synthesis of safrole, a related natural product, has been explored using Nafion-H, a solid acid catalyst that can be recovered and reused, making the process more environmentally friendly. google.com

Future directions in this area for this compound include:

Heterogeneous Catalysis: Designing solid-supported catalysts (e.g., on silica (B1680970), zeolites, or polymers) for the key synthetic steps, such as the reaction of catechol with a methylene (B1212753) source.

Biocatalysis: Exploring enzymatic transformations to introduce or modify functional groups with high chemo-, regio-, and stereoselectivity under mild conditions.

Photocatalysis: Utilizing light-driven catalytic cycles for novel transformations, potentially enabling new reaction pathways for derivatization that are inaccessible through traditional thermal methods.

Exploration of Advanced Spectroscopic Probes and Imaging Techniques

The rigid, bicyclic structure of 1,3-benzodioxole provides a promising scaffold for the development of fluorescent probes and imaging agents. researchgate.netclockss.org Derivatives of this core have been shown to exhibit unique photophysical properties, including large Stokes shifts, high photostability, and solvent-dependent fluorescence lifetimes, which are highly desirable for advanced imaging applications. researchgate.net

For example, a new class of fluorescent dyes based on the 1,3-benzodioxole structure has been synthesized, demonstrating strong fluorescence and notable stability against photobleaching. researchgate.net In another study, peptide models prepared from an asymmetric 1,3-benzodioxole core were found to emit strong fluorescence, with one derivative taking on a rigid coplanar conformation that enhanced its quantum yield significantly. clockss.org The development of reaction-based probes, which exhibit a change in fluorescence upon reacting with a specific analyte, is a particularly active area of research. nih.gov

Potential Applications for this compound-based Probes:

| Application Area | Design Principle | Potential Target |

|---|---|---|

| Bioimaging | Covalent attachment of the scaffold to targeting moieties (e.g., peptides, antibodies). | Specific organelles, proteins, or cell types. |

| Analyte Sensing | Introduction of a reactive group that modulates fluorescence upon interaction with an analyte. | Reactive oxygen species (ROS), metal ions, or specific biomolecules. |

| Materials Science | Incorporation into polymers or solid-state materials to create environmentally sensitive sensors. | Changes in polarity, viscosity, or temperature. |

The hydroxyl group of this compound provides a convenient handle for further chemical modification, allowing it to be incorporated into more complex molecular architectures designed for specific sensing or imaging tasks. Future research will likely explore the synthesis of such probes and evaluate their efficacy in cellular and in vivo imaging.

Machine Learning and AI-Driven Design of New this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-synthesize-test cycle. nih.govmdpi.com These computational tools can analyze vast chemical datasets to predict molecular properties, identify novel bioactive compounds, and propose optimized synthetic routes. emanresearch.org